molecular formula C13H11ClN4O2 B2904775 7-Benzyl-8-chloro-3-methylpurine-2,6-dione CAS No. 93703-28-7

7-Benzyl-8-chloro-3-methylpurine-2,6-dione

Cat. No. B2904775
CAS RN: 93703-28-7
M. Wt: 290.71
InChI Key: LCOWIMHMOWUCCU-UHFFFAOYSA-N
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Description

“7-Benzyl-8-chloro-3-methylpurine-2,6-dione” is a chemical compound with the molecular formula C13H11ClN4O2 .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the purine-2,6-dione scaffold . The molecular weight of this compound is 290.70504 .

Scientific Research Applications

Synthesis of Purine Derivatives

7-Benzyl-8-chloro-3-methylpurine-2,6-dione is utilized in the synthesis of various purine analogs, demonstrating its versatility as a chemical intermediate. For example, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, important precursors for purine analogs, involves the base-catalyzed cyclization of amidines leading to the formation of dihydropurines and imidazoles, which are further modified to yield carbamoylpurines and cyanopurines (Alves, Proença, & Booth, 1994). Additionally, a new synthesis method for 7-Methyl-8-oxoguanosine highlights the modification of chloropurine derivatives to produce nucleoside analogs, crucial for studying nucleic acid interactions and potential therapeutic applications (Kini, Hennen, & Robins, 1987).

Antimycobacterial Activity

The compound's derivatives have been explored for antimycobacterial activity, with certain 6-arylpurines showing significant activity against Mycobacterium tuberculosis. The structure-activity relationship studies suggest that the N-9 substituent plays a critical role in determining the antimycobacterial efficacy of these purines (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Methodological Advancements in Synthesis

Research has also focused on developing novel methodologies for synthesizing uric acid derivatives, showcasing the utility of this compound in generating tetra-substituted uric acid via stepwise N-alkylation, indicating its potential in creating complex organic molecules with specific biological functions (Maruyama, Kozai, & Sasaki, 2000).

Environmental and Material Science Applications

Moreover, the compound and its derivatives have been studied for their environmental and materials science applications, such as corrosion inhibition in metals, highlighting its potential beyond biomedical research. This indicates a broad spectrum of utility, from pharmaceuticals to industrial applications (Chafiq et al., 2020).

properties

IUPAC Name

7-benzyl-8-chloro-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOWIMHMOWUCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

8-Chloro-3-methyl-3,7-dihydropurine-2,6-dione (200 mg) and potassium carbonate (152 mg) were suspended in N,N-dimethylformamide (10 ml), and benzyl bromide was added dropwise thereto while cooling on ice. The reaction mixture was left standing till reaching room temperature, and was stirred at room temperature for 13 hours. The resulting white suspension was diluted with ethyl acetate and water, and filtered to give 133 mg of the title compound.
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